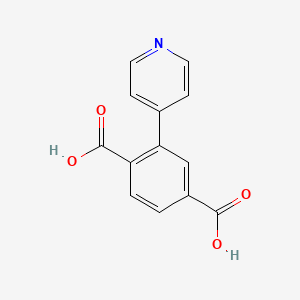
2-(Pyridin-4-yl)terephthalic acid
Vue d'ensemble
Description
2-(Pyridin-4-yl)terephthalic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-4-yl)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yl)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Interactions
The compound's supramolecular interactions have been studied extensively, revealing intricate hydrogen bonding patterns that are essential in forming stable crystal structures. For instance, 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water has shown the formation of a linear three-molecule unit due to O—H⋯N hydrogen bonds, assembling into a three-dimensional network through additional hydrogen bonds. This characteristic is crucial in understanding the compound's structural integrity and potential applications in crystal engineering and pharmaceutical formulations (Tan et al., 2012). Similarly, 2,6-bis(benzimidazol-2-yl)pyridine-terephthalic acid-water cocrystal forms a three-dimensional framework via strong intermolecular hydrogen bonding, with water molecules playing a crucial role in linking other molecules (Xiao et al., 2010).
Luminescent Sensors
The compound's derivatives have been utilized in creating lanthanide-MOFs (Metal-Organic Frameworks) with selective multi-responsive luminescent sensing capabilities. Specifically, these frameworks have shown high selectivity, sensitivity, and recyclability for detecting nitrobenzene derivatives-based explosives and certain metal ions, emphasizing the compound's potential in creating sensitive and selective sensors (Zhang et al., 2018).
Hydrogen Bonding Patterns
The co-crystallization studies of pyridine with various carboxylic acids, including terephthalic acid, have provided insights into the nature of intermolecular interactions. This research is significant for understanding the crystal structures and designing materials with desired properties. The patterns of hydrogen bonding observed in these studies are not just limited to the common carboxylic acid head-to-tail ring motif but exhibit a variety of supramolecular hydrogen-bonded motifs (Dale et al., 2004).
Selective Adsorption and Sensing
A notable application of 2-(2-carboxypyridin-4-yl)terephthalic acid is in the synthesis of an indium pyridylcarboxylate framework, which has demonstrated high adsorption selectivity and capacity for cationic dyes in aqueous solutions. Additionally, its luminescence performance indicates its potential as a selective and sensitive sensor for certain organic compounds and pesticides (Chu et al., 2021).
Propriétés
IUPAC Name |
2-pyridin-4-ylterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-1-2-10(13(17)18)11(7-9)8-3-5-14-6-4-8/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLXQHZNQUNGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)terephthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



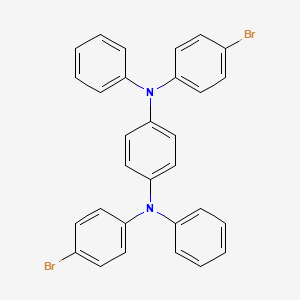
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
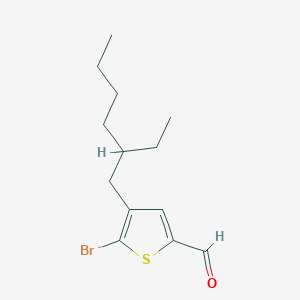
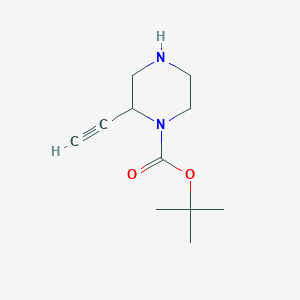

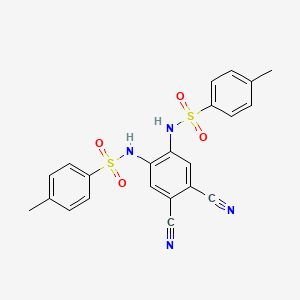
![5-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)thiophene-2-carbaldehyde](/img/structure/B8222495.png)
![2-Bromo-4-iododibenzo[b,d]furan](/img/structure/B8222499.png)

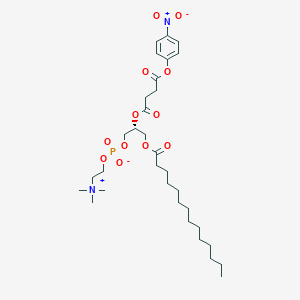
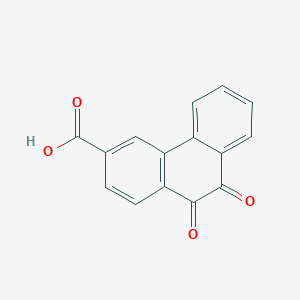
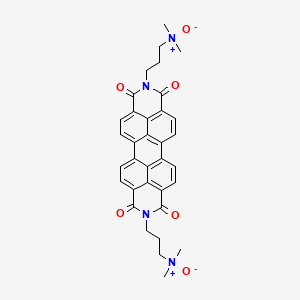
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)